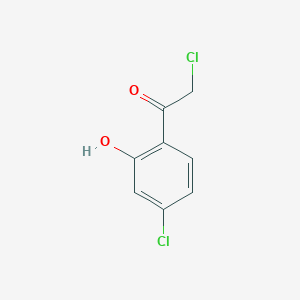

2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone

Description

2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone (C₈H₅Cl₂O₂, molecular weight 205.04) is an α-haloketone featuring a hydroxyl group at the 2-position and a chlorine substituent at the 4-position of the phenyl ring. Its synthesis typically involves the Fries rearrangement of 2-chlorophenyl chloroacetate using AlCl₃ as a catalyst at 135–140°C, yielding 39–59% . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its dual functional groups (chloro and hydroxyl) enhance reactivity in nucleophilic substitution and hydrogen-bond-driven crystallization processes .

Properties

CAS No. |

75717-50-9 |

|---|---|

Molecular Formula |

C8H6Cl2O2 |

Molecular Weight |

205.03 g/mol |

IUPAC Name |

2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H6Cl2O2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 |

InChI Key |

JZJONDYFQMOULM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone typically involves the chlorination of 4-chloro-2-hydroxyacetophenone. One common method includes the reaction of 4-chloro-2-hydroxyacetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-chloro-2-hydroxyacetophenone+SOCl2→this compound+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of various substituted phenyl ethanones.

Oxidation: Formation of 4-chloro-2-hydroxybenzaldehyde or 4-chloro-2-hydroxybenzoic acid.

Reduction: Formation of 2-chloro-1-(4-chloro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is used in several scientific research applications:

Biology: Used in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its HDAC inhibitory activity.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes. For instance, its role as an HDAC inhibitor involves binding to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-Chloro-1-(3-hydroxyphenyl)ethanone

- Structure : Hydroxyl group at the 3-position instead of 2-position.

- Properties : Exhibits planar molecular geometry with strong O–H⋯O and weak C–H⋯O hydrogen bonds, forming inversion-symmetric dimers in the crystalline state. This contrasts with the target compound’s dimerization patterns due to differing hydroxyl positions .

- Reactivity : The meta-hydroxyl group reduces electrophilicity at the carbonyl carbon compared to the ortho-hydroxyl derivative, affecting nucleophilic substitution rates .

2-Chloro-1-(4-hydroxyphenyl)ethanone

- Structure : Lacks the 4-chloro substituent.

- Applications : Used in synthesizing heterocycles, antibiotics, and polymers. The absence of the 4-chloro group increases solubility in polar solvents but reduces steric hindrance in reactions .

2-Chloro-1-(2,4-dichlorophenyl)ethanone

- Structure : Additional chlorine at the 2-position.

- Synthesis: Prepared via microwave-assisted methods (125 W, 100°C) with sodium ethoxide in ethanol .

- Reactivity : Enhanced electrophilicity due to electron-withdrawing chlorine substituents, enabling efficient enantioselective reductions (e.g., 92.4% yield, 99.3% ee using borane complexes) .

Substituent Variants in the Aryl Ring

2-Chloro-1-(4-methylphenyl)ethanone

- Structure : Methyl group at the 4-position.

- Properties: Increased lipophilicity compared to hydroxyl or chloro derivatives. Boiling point and solubility profiles differ significantly, favoring non-polar solvents .

2-Chloro-1-(4-methoxyphenyl)ethanone

- Structure : Methoxy group at the 4-position.

- Reactivity : Electron-donating methoxy group reduces carbonyl electrophilicity, slowing nucleophilic attacks. Used in Darzens condensations to form trans-oxiranes with high stereoselectivity .

2-Chloro-1-(3-nitrophenyl)ethanone

Complex Derivatives and Heterocyclic Analogues

2-Chloro-1-(indol-3-yl)ethanones

- Examples: 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone and 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone.

- Synthesis : React indoles with chloroacetyl chloride under pressurized conditions (DCE, 90°C, 2–5 days). Yields are low (11–23%), reflecting steric challenges from the indole ring .

- Applications : Serve as precursors for antitumor and antimicrobial agents due to the indole scaffold’s bioactivity .

2-Chloro-1-(tetrazol-5-yl)ethanones

Physicochemical and Crystallographic Comparisons

Biological Activity

2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Molecular Formula: C8H7Cl2O2

Molecular Weight: 192.05 g/mol

IUPAC Name: this compound

Structure: The compound features a chloro-substituted phenolic group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorination of 4-chloro-2-hydroxyacetophenone. The reaction conditions can vary but generally require an acidic medium to facilitate the chlorination process.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives with similar structures demonstrated the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress .

Anticancer Properties

Research has shown that this compound may possess anticancer properties. In vitro studies on various cancer cell lines revealed that the compound can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction via caspase activation |

| MCF-7 (Breast) | 8.0 | Cell cycle arrest and apoptosis |

| HL-60 (Leukemia) | 10.0 | Caspase-mediated apoptosis |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism.

- Receptor Interactions : It has been suggested that it can bind to specific receptors that modulate cell growth and apoptosis.

- Oxidative Stress Modulation : By acting as an antioxidant, it reduces oxidative damage within cells, which is crucial for maintaining cellular health.

Study 1: Antioxidant Effect on HepG2 Cells

In a controlled study, HepG2 liver cells were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in antioxidant enzyme activity, suggesting protective effects against oxidative damage .

Study 2: Cytotoxicity in Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutic agents. The findings revealed that this compound exhibited comparable or superior cytotoxic effects in several cancer cell lines compared to conventional treatments .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or electrophilic aromatic substitution. For example, chlorination of precursor ketones using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–60°C) is effective . Reaction monitoring via HPLC or TLC ensures purity (>95%) and optimizes yields (44–78% reported in biphasic systems) . Adjusting solvent polarity (e.g., dichloromethane vs. acetone) and catalyst choice (e.g., KI) can mitigate side reactions like over-chlorination .

Q. How is the structural integrity of this compound validated in synthetic chemistry?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 190–210 ppm) .

- LC/MS : Verifies molecular weight (e.g., m/z 219.0 for C₈H₅Cl₂O₂) and detects impurities .

- X-ray crystallography : Resolves crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile intermediate for:

- Heterocycles : Reacts with amines/thiols to form pyrazoles or benzofurans under mild base conditions (e.g., K₂CO₃ in acetone) .

- Antimicrobial agents : Derivatives like 4-hetarylpyrazoles show activity against Gram-positive bacteria (MIC 2–8 µg/mL) .

- Polymer precursors : Participates in Friedel-Crafts acylations to generate aromatic polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

- Methodological Answer : Discrepancies in yield/purity often arise from:

- Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor desired intermediates .

- By-product analysis : Employ GC-MS to detect chlorinated by-products (e.g., dichloro derivatives) and optimize stoichiometry .

- DoE (Design of Experiments) : Statistically model variables (e.g., solvent ratio, catalyst loading) to identify robust conditions .

Q. What advanced techniques are used to study its reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Predict reaction pathways (e.g., activation energy for nucleophilic attack) using Gaussian or ORCA .

- In-situ IR spectroscopy : Monitors carbonyl group reactivity during substitutions (e.g., C=O stretching at 1700 cm⁻¹) .

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in aromatic substitutions .

Q. How can derivatives of this compound be designed for targeted biological activity?

- Methodological Answer :

- SAR (Structure-Activity Relationship) : Modify substituents (e.g., –OH to –OCH₃) to enhance bioavailability. For example, fluorinated analogs (e.g., 2-chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone) show improved CNS penetration .

- Molecular docking : Screen derivatives against HDAC enzymes (histone deacetylases) using AutoDock Vina .

- In-vitro assays : Test cytotoxicity (e.g., MTT assay on HeLa cells) and metabolic stability (CYP3A4 induction studies) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to improve crystal habit .

- Cryocrystallography : Collect data at 100 K to reduce thermal motion artifacts .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for challenging datasets .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-dependent degradation studies : Use HPLC to quantify decomposition products (e.g., hydrolysis to carboxylic acids at pH < 3) .

- Arrhenius modeling : Predict shelf-life by accelerating degradation at elevated temperatures (40–60°C) .

- Comparative studies : Contrast stability in aprotic (DMF) vs. protic (MeOH) solvents to identify optimal storage conditions .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.